molecular formula C12H14BrN3O3 B15200405 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol

4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol

Cat. No.: B15200405
M. Wt: 328.16 g/mol
InChI Key: NVCGZOKCETXGFJ-UHFFFAOYSA-N
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Description

4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol typically involves multi-step organic reactions. The starting materials may include 7-bromoindazole and nitroalkanes. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, indazole derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol would depend on its specific biological target. Generally, indazole derivatives interact with enzymes or receptors, modulating their activity. The nitro and bromo groups may play a role in binding to the target site, while the hydroxyl group could be involved in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Nitro-2H-indazol-2-yl)-2-methylbutan-2-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(7-Bromo-2H-indazol-2-yl)-2-methylbutan-2-ol: Lacks the nitro group, which may influence its chemical properties and applications.

Uniqueness

The presence of both the bromo and nitro groups in 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C12H14BrN3O3

Molecular Weight

328.16 g/mol

IUPAC Name

4-(7-bromo-5-nitroindazol-2-yl)-2-methylbutan-2-ol

InChI

InChI=1S/C12H14BrN3O3/c1-12(2,17)3-4-15-7-8-5-9(16(18)19)6-10(13)11(8)14-15/h5-7,17H,3-4H2,1-2H3

InChI Key

NVCGZOKCETXGFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C2C=C(C=C(C2=N1)Br)[N+](=O)[O-])O

Origin of Product

United States

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